An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-azetidine-3-yl-methanol
An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-azetidine-3-yl-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Boc-azetidine-3-yl-methanol, a key building block in the development of advanced therapeutics. This document collates available data to serve as a foundational resource for researchers engaged in the synthesis and application of this versatile linker molecule.
Core Physicochemical Data
1-Boc-azetidine-3-yl-methanol, with the CAS number 142253-56-3, is a heterocyclic compound featuring a Boc-protected azetidine ring with a hydroxymethyl substituent.[1] Its physicochemical characteristics are crucial for its handling, reactivity, and incorporation into larger molecular constructs. The table below summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Appearance | Clear colorless liquid or powder | [2][3] |
| CAS Number | 142253-56-3 | [1] |
| XLogP3-AA (Computed) | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (534.07 mM) | [4] |
Experimental Protocols
Detailed experimental procedures for the determination of all physicochemical properties of 1-Boc-azetidine-3-yl-methanol are not extensively documented in publicly available literature. However, based on standard laboratory practices for similar compounds and available information, the following protocols can be applied.
2.1. Determination of Solubility (Qualitative and Quantitative)
A key application of this molecule is in bioconjugation, often requiring its dissolution in various solvent systems.
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In Vitro Solubility in DMSO:
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To a pre-weighed vial, add a known mass of 1-Boc-azetidine-3-yl-methanol.
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Add DMSO in small increments while vortexing.
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If necessary, use ultrasonication to aid dissolution.[4]
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Continue adding DMSO until a clear solution is obtained to determine the solubility.
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Preparation of an Aqueous Formulation for In Vivo Studies: A stock solution in an organic solvent is typically diluted with aqueous buffers.
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Prepare a stock solution of 1-Boc-azetidine-3-yl-methanol in DMSO (e.g., 25.0 mg/mL).
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For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix again.
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Finally, add 450 µL of saline to reach the final volume of 1 mL.
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If precipitation occurs, gentle heating and/or sonication can be used to achieve a clear solution.[4]
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2.2. Spectroscopic Characterization
Standard spectroscopic techniques are essential for confirming the identity and purity of 1-Boc-azetidine-3-yl-methanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration values.
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Mass Spectrometry (MS):
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Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Infuse the solution into a mass spectrometer (e.g., ESI-MS) to determine the molecular weight of the compound and to study its fragmentation pattern for further structural elucidation.
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Infrared (IR) Spectroscopy:
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Place a drop of the neat liquid or a small amount of the solid on the ATR crystal of an IR spectrometer.
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Acquire the spectrum to identify characteristic absorption bands for the functional groups present, such as the C=O of the Boc group, the O-H of the alcohol, and the C-N of the azetidine ring.
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Role in Bioconjugation and Drug Development
1-Boc-azetidine-3-yl-methanol is not a pharmacologically active agent itself but rather a critical linker molecule. Its primary utility is in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]
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Antibody-Drug Conjugates (ADCs): In ADCs, this molecule can be part of a non-cleavable linker that connects a monoclonal antibody to a cytotoxic payload. The stability of the azetidine ring under physiological conditions is a key attribute in this context.[4]
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PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. 1-Boc-azetidine-3-yl-methanol can be incorporated into the alkyl chain-based linker that connects the target-binding ligand and the E3 ligase-binding ligand.[4]
The following diagram illustrates the general workflow of utilizing a linker precursor like 1-Boc-azetidine-3-yl-methanol in the synthesis of a PROTAC.
Caption: Workflow for PROTAC Synthesis.
This workflow highlights the initial functionalization of the linker precursor, followed by sequential coupling reactions with the target- and E3 ligase-binding moieties to yield the final PROTAC molecule. A similar, albeit distinct, synthetic strategy is employed for the generation of ADCs.
References
- 1. 1-Boc-azetidine-3-yl-methanol | 142253-56-3 | FB11553 [biosynth.com]
- 2. 1-Boc-azetidine-3-ylmethanol, CasNo.142253-56-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
